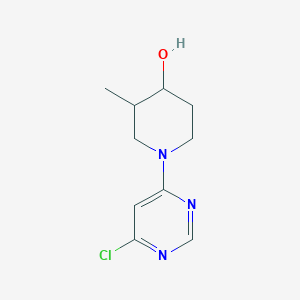

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol

概要

説明

“1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also has a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the chlorine, hydroxyl, and methyl groups. The exact structure would depend on the specific locations of these groups on the rings .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and piperidine rings and the functional groups attached to them. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially be involved in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperidine rings and the functional groups. For example, the compound might have a certain degree of polarity due to the presence of the hydroxyl group .

科学的研究の応用

Fluorescent Sensor Applications

6-Amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) and its derivatives have been utilized as a fluorescent sensor for the selective detection of aluminum ions. This compound demonstrates an "OFF-ON type" mode in the presence of Al3+ ions, with high sensitivity and a detection limit of 99 nM. It's also been employed in bacterial cell imaging and logic gate applications, indicating its versatility in biological and computational fields (Yadav & Singh, 2018).

Supramolecular Structures

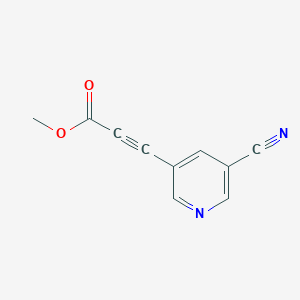

The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and its variants have been shown to exhibit highly polarized molecular-electronic structures. These structures form complex supramolecular assemblies through a combination of hydrogen bonds and π-π stacking interactions, potentially shedding light on the molecular packing and base pairing in nucleic acids and their functions (Cheng et al., 2011).

Antimicrobial and Antifungal Activities

Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been developed and evaluated for their antimicrobial activities, particularly against mycobacterium tuberculosis. These studies include in silico and in vitro evaluations to identify active agents, highlighting the potential of these compounds in tackling infectious diseases (Vavaiya et al., 2022).

Pesticidal Applications

Compounds derived from 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine have shown significant pesticidal activities against mosquito larvae and a phytopathogenic fungus, indicating their potential in agricultural pest management (Choi et al., 2015).

Degradation of Herbicides

Aspergillus niger has been observed to degrade the herbicide chlorimuron-ethyl through two major routes, one of which involves the cleavage of the sulfonylurea bridge. This biodegradation pathway is significant for understanding and mitigating the environmental impact of chlorimuron-ethyl in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).

Safety and Hazards

将来の方向性

作用機序

- Endothelin-1 (ET-1), a peptide produced by vascular endothelial cells, plays a crucial role in pulmonary arterial hypertension (PAH) pathogenesis. It induces vascular smooth muscle cell proliferation and vasoconstriction .

Target of Action

Mode of Action

特性

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAQYBIQZWTDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

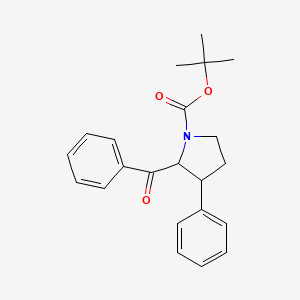

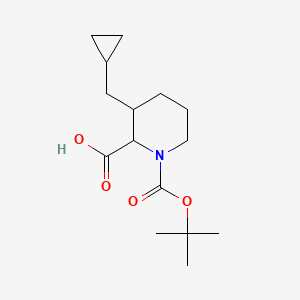

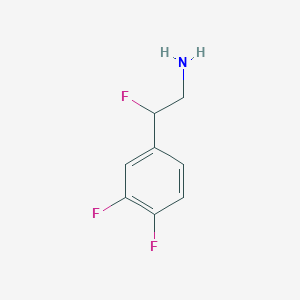

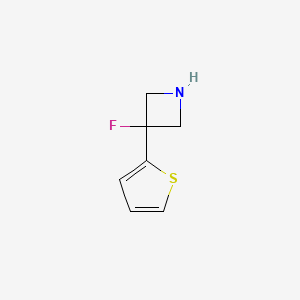

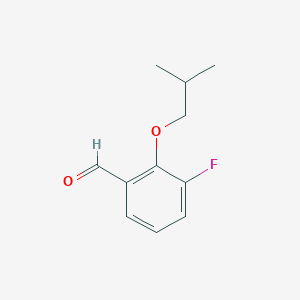

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)

![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)

![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)

![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)